molecular formula C21H20O5 B191407 [4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate CAS No. 602329-51-1

[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate

Cat. No.: B191407
CAS No.: 602329-51-1
M. Wt: 352.4 g/mol
InChI Key: QHOPMOMDTCSQMX-UHFFFAOYSA-N
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Description

[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate is a chemical compound with the molecular formula C21H20O5 and a molecular weight of 352.4 g/mol. This compound is known for its unique structure, which includes a benzopyran moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate typically involves esterification reactions. One common method is the reaction of hexanoic acid with 4-(7-hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzopyran moiety can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its antiproliferative activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate involves its interaction with various molecular targets and pathways. The benzopyran moiety is known to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate can be compared with other similar compounds such as:

    Daidzein: A naturally occurring isoflavone with similar structural features but lacking the hexanoic acid ester group.

    Genistein: Another isoflavone with a similar benzopyran structure but different functional groups.

    Biochanin A: A methylated isoflavone with comparable biological activities.

The uniqueness of this compound lies in its ester group, which can enhance its lipophilicity and potentially improve its bioavailability and therapeutic efficacy .

Properties

IUPAC Name

[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-2-3-4-5-20(23)26-16-9-6-14(7-10-16)18-13-25-19-12-15(22)8-11-17(19)21(18)24/h6-13,22H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOPMOMDTCSQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446240
Record name 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602329-51-1
Record name 4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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